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Compound of Interest

4-Bromo-2-methoxy-6-
Compound Name:
methylphenol

cat. No.: B1338921

A comprehensive spectroscopic comparison of 4-bromo-2-methoxy-6-methylphenol and its
isomers is crucial for researchers, scientists, and drug development professionals in ensuring
the correct identification and purity of these compounds. This guide provides a detailed
analysis of their spectroscopic properties, including Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols. Due to
the limited availability of published experimental data for all isomers of 4-bromo-2-methoxy-6-
methylphenol, this guide will focus on the available data for closely related analogs and
provide a framework for their comparative analysis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 4-bromo-2-methoxyphenol, a
closely related compound, to provide a foundational reference. Data for specific isomers of 4-
bromo-2-methoxy-6-methylphenol will be added as it becomes available.

'H NMR Spectroscopic Data

Table 1: *H NMR Spectral Data for 4-Bromo-2-methoxyphenol
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Chemical Shift (3)

Coupling Constant

Multiplicit Assignment
ppm pRETY (J) Hz g
7.00-6.97 m Aromatic-H
6.80 d 8.24 Aromatic-H
5.51 s OH
3.88 S OCHs
Note: Data obtained from CDClIs as the solvent.[1]
3C NMR Spectroscopic Data
Table 2: 13C NMR Spectral Data for 4-Bromo-2-methoxyphenol
Chemical Shift (8) ppm Assignment
147.23 C-O
144.91 C-OH
124.19 Aromatic C-H
115.75 Aromatic C-H
114.18 Aromatic C-Br
111.57 Aromatic C-H
56.16 OCHs
Note: Data obtained from CDCls as the solvent.[1]
Mass Spectrometry Data
Table 3: Mass Spectrometry Data for 4-Bromo-2-methoxyphenol
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miz Interpretation
204 [M+2]*

202 [M]*

187 [M-CHs]*

Note: Data obtained via GC-MS with electron ionization (El) at 70 eV.[2]

Experimental Protocols

Detailed methodologies are essential for the accurate acquisition of spectroscopic data.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a
suitable deuterated solvent (e.g., CDCIs).

e Instrumentation: Use a 400 MHz NMR spectrometer.

e IH NMR Acquisition: Acquire the proton NMR spectrum with a pulse angle of 45°, a
relaxation delay of 2 seconds, and 16 scans.

¢ 13C NMR Acquisition: Obtain the carbon NMR spectrum with complete proton decoupling.

o Data Analysis: Process the spectra to determine chemical shifts, multiplicities, and coupling

constants.

Infrared (IR) Spectroscopy

e Sample Preparation: For solid samples, use the KBr pellet method by mixing a small amount
of the compound with dry potassium bromide and pressing it into a thin pellet. Alternatively,
dissolve the sample in a solvent like chloroform and cast a thin film on a salt plate.

o Data Acquisition: Record the IR spectrum in the range of 4000-400 cm~* with a resolution of
4 cm~1. Co-add 32 scans to improve the signal-to-noise ratio.
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o Data Analysis: Analyze the spectrum to identify characteristic absorption bands
corresponding to the functional groups present.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the compound in a volatile solvent such as
methanol or dichloromethane.

 Instrumentation: Inject the sample into a gas chromatograph coupled to a mass
spectrometer (GC-MS).

o Data Acquisition: Operate the mass spectrometer in electron ionization (EI) mode with a
standard ionization energy of 70 eV. Acquire the mass spectrum over a suitable mass range
(e.g., m/z 40-300).

o Data Analysis: Analyze the fragmentation pattern to confirm the molecular weight and
structure of the compound.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of
isomers of 4-bromo-2-methoxy-6-methylphenol.
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Caption: Workflow for the spectroscopic comparison of isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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